5-Bromo-N,2,4-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,2,4-trimethylbenzamide: is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . It is a derivative of benzamide, characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 2nd, 4th, and N positions of the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,2,4-trimethylbenzamide typically involves the bromination of N,2,4-trimethylbenzamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-N,2,4-trimethylbenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Bromo-N,2,4-trimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of pharmaceuticals and as a reference compound in biological assays .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. It is also employed in the production of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 5-Bromo-N,2,4-trimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific biochemical pathways .
Comparison with Similar Compounds
- 5-Bromo-N,2,4-trimethylbenzamide
- 5-bromo-N-(4-fluorophenyl)-2,3,4-trimethylbenzamide
- 3-Bromo-N,N,4-trimethylbenzamide
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
5-bromo-N,2,4-trimethylbenzamide |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-7(2)9(11)5-8(6)10(13)12-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
FSSWOSUSDZNTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.